1-(2-Aminoethyl)piperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPOQFOCXVSORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373361 | |

| Record name | 1-(2-aminoethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129999-60-6 | |

| Record name | 1-(2-aminoethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Aminoethyl)piperidin-4-ol chemical properties and structure

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol: Structure, Properties, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a bifunctional organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a piperidine heterocycle, a primary amino group, and a secondary alcohol, makes it an exceptionally versatile building block for the synthesis of complex molecular entities.[1] The piperidine ring is a privileged scaffold, frequently found in the structures of numerous pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic properties.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, grounding its utility in the principles of synthetic and medicinal chemistry.

Chapter 1: Molecular Structure and Physicochemical Properties

The utility of this compound in chemical synthesis is a direct consequence of its distinct structural features and resulting physicochemical properties.

Structural Analysis

The molecule consists of a central piperidin-4-ol ring N-substituted with a 2-aminoethyl group. Key structural characteristics include:

-

Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This core imparts basicity and influences the molecule's three-dimensional conformation, which is crucial for receptor binding interactions.

-

Hydroxyl Group (-OH): Located at the C4 position of the piperidine ring, this secondary alcohol can act as both a hydrogen bond donor and acceptor. It provides a reactive site for esterification, etherification, or oxidation.

-

Aminoethyl Group (-CH₂CH₂NH₂): This side chain presents a primary amine, a key nucleophilic and basic center. Its separation from the piperidine nitrogen by an ethyl linker provides conformational flexibility.

The presence of two nitrogen atoms and a hydroxyl group makes the molecule highly polar and capable of engaging in multiple hydrogen bonding interactions, which typically results in high water solubility.[3]

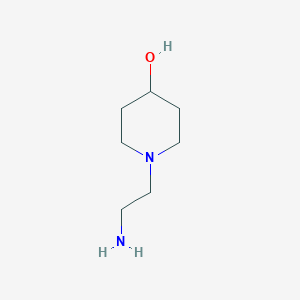

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 129999-60-6 | [3][4] |

| Molecular Formula | C₇H₁₆N₂O | [3][4] |

| Molecular Weight | 144.21 - 144.22 g/mol | [3] |

| Appearance | Oil / Liquid | [1] |

| Boiling Point (Est.) | 243.53 - 255.25 °C | [3] |

| Melting Point (Est.) | 56.31 °C | [3] |

| Flash Point | 110.76 - 119.0 °C | [3] |

| Water Solubility (Est.) | 51,780.4 - 1,000,000 mg/L (High) | [3] |

| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N | [3][4] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Chapter 2: Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. Key diagnostic signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH -OH), and distinct signals for the two methylene groups of the aminoethyl side chain (-N-CH₂ -CH₂ -NH₂). The protons of the -OH and -NH₂ groups would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration.[5]

-

¹³C NMR Spectroscopy: The spectrum should display seven distinct carbon signals. The carbon attached to the hydroxyl group (C-4) would appear in the range of 60-70 ppm. The carbons adjacent to the piperidine nitrogen (C-2 and C-6) would be deshielded compared to the other ring carbons.[6] The two carbons of the ethyl side chain would also show distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[5] A broad and intense absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations from the alkyl framework would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 144. The fragmentation pattern would likely involve the loss of the hydroxyl group, the aminoethyl side chain, or cleavage of the piperidine ring, providing structural confirmation.[5]

Chapter 3: Synthesis and Purification

The synthesis of this compound is a critical step for its use in further applications. A common and efficient laboratory-scale approach involves the reductive amination of a suitable precursor.

Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis via reductive amination of 1-(tert-butoxycarbonyl)piperidin-4-one with aminoacetonitrile, followed by reduction and deprotection. This multi-step approach offers high control and yields.

Step 1: Reductive Amination

-

Dissolve 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, without reducing the starting ketone, thus preventing side reactions. The Boc protecting group on the piperidine nitrogen prevents its participation in the reaction.

Step 2: Nitrile Reduction

-

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux the mixture for 4-6 hours.

-

Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the Boc-protected intermediate.

Causality: LiAlH₄ is a powerful reducing agent required for the challenging reduction of the nitrile to a primary amine. The inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture.

Step 3: Boc Deprotection

-

Dissolve the intermediate from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5.0 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.

-

Basify the residue with a strong base (e.g., NaOH) and extract the final product into an appropriate organic solvent or purify directly.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, liberating the piperidine nitrogen and yielding the final product.

Caption: Synthetic workflow for this compound.

Purification

Given its high boiling point and polarity, purification is typically achieved by vacuum distillation or column chromatography on silica gel, using a polar eluent system such as DCM/Methanol with a small amount of ammonium hydroxide to prevent streaking.

Chapter 4: Chemical Reactivity and Applications

The synthetic value of this compound lies in the differential reactivity of its three functional groups, allowing for selective modifications.

Reactivity Profile

-

Primary Amine: The most nucleophilic site, it readily undergoes acylation, alkylation, sulfonylation, and reductive amination reactions.

-

Piperidine Nitrogen: As a secondary amine, it is also nucleophilic and basic, but generally less reactive than the primary amine due to steric hindrance.

-

Hydroxyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone.

This differential reactivity allows chemists to use protecting group strategies to selectively functionalize one site while leaving the others intact, making it a cornerstone for building molecular diversity.[1]

Applications in Drug Discovery

This molecule is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its scaffold is particularly prevalent in agents targeting the central nervous system.

A notable application is in the development of σ1 (sigma-1) receptor ligands. The σ1 receptor is implicated in various neurological and psychiatric disorders, as well as in cancer cell proliferation. Researchers have synthesized series of 4-(2-aminoethyl)piperidine derivatives that show high affinity for the σ1 receptor and exhibit potent antiproliferative effects on human cancer cell lines.[7][8] In these structures, the aminoethylpiperidine core serves as the primary pharmacophore that anchors the ligand in the receptor's binding pocket.

Furthermore, its utility extends to the development of IP receptor agonists and various agents for neuropharmacology and analgesics, where the piperidine moiety is crucial for interacting with neurotransmitter systems.[1][9]

Caption: Role as a versatile scaffold in medicinal chemistry.

Chapter 5: Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H318/H319: Causes serious eye damage/irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[10]

-

Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and acids.[13] Some suppliers recommend storage at 4°C, protected from light.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust platform for generating libraries of complex molecules with diverse pharmacological activities. From its fundamental physicochemical properties to its application in synthesizing novel therapeutics for cancer and neurological disease, this compound exemplifies the critical role of versatile building blocks in advancing drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemimpex.com [chemimpex.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol (CAS: 129999-60-6): A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)piperidin-4-ol, a key molecular building block for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the compound's chemical logic, its strategic applications, and the rationale behind its synthesis and handling.

Core Molecular Profile and Physicochemical Attributes

This compound, registered under CAS number 129999-60-6, is a bifunctional organic compound featuring a piperidine heterocycle substituted with both a primary aminoethyl group and a secondary hydroxyl group.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an invaluable intermediate in the construction of complex molecular architectures.[3] Its structure combines a nucleophilic primary amine, a tertiary amine within the piperidine ring, and a secondary alcohol, each offering distinct opportunities for chemical modification.

The compound's IUPAC name is this compound, and it is also known by synonyms such as N-(2-aminoethyl)-4-hydroxypiperidine.[1][4]

Below is a diagram of its chemical structure.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties This table summarizes key computed and experimentally determined properties, providing a foundational dataset for experimental design.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 129999-60-6 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| SMILES | C1CN(CCC1O)CCN | [1] |

| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N | [1] |

| Physical Properties | ||

| Molecular Weight | 144.21 g/mol | [1] |

| Physical Form | Oil | |

| Boiling Point | 273.1 °C at 760 mmHg | [2][4] |

| Flash Point | 119 °C | [2] |

| Density | 1.062 g/cm³ | [2] |

| Water Solubility | 1,000,000 mg/L (Predicted) | [5] |

| Spectroscopic Data | ||

| ¹H NMR | (400 MHz, DMSO-d6 + D2O) δ 8.29 (s, 1H), 7.94 (s, 1H), ... | [6] |

| Mass Spec | M/e 516 (M+1)+ (for a derivative) | [6] |

Synthesis Strategies and Methodologies

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its structure is analogous to derivatives synthesized in medicinal chemistry programs, allowing for the deduction of a robust synthetic workflow.[7][8] A common and logical approach involves the N-alkylation of a suitable piperidine precursor.

A plausible synthetic route begins with 4-hydroxypiperidine and a protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable under the basic conditions required for the alkylation and can be removed under acidic conditions without affecting the rest of the molecule.

Caption: Plausible synthetic workflow for this compound.

Representative Experimental Protocol: N-Alkylation and Deprotection

This protocol is a generalized representation based on standard organic synthesis techniques and related procedures found in the literature.[8][9]

Part A: Synthesis of tert-butyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate (Intermediate)

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq). The base acts as a scavenger for the HBr generated during the reaction.

-

Addition of Alkylating Agent: Add N-Boc-2-bromoethylamine (1.1 eq) to the mixture. The slight excess ensures the complete consumption of the starting piperidine.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the pure Boc-protected intermediate.

Part B: Deprotection to Yield this compound (Final Product)

-

Reaction Setup: Dissolve the purified intermediate from Part A in a solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Addition of Acid: Add an excess of a strong acid. A solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) is commonly used. The acid cleaves the Boc protecting group, releasing the primary amine and forming its corresponding salt.

-

Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. To obtain the free base, the resulting salt is dissolved in water and basified (e.g., with NaOH or NaHCO₃ solution) to a pH > 10. The aqueous layer is then extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield this compound, often as an oil.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry.[3][10] The piperidine ring is a privileged structure in pharmacology, present in numerous approved drugs.[11][12] This compound provides three key points for diversification, allowing chemists to systematically explore chemical space and optimize pharmacological properties.

Caption: Molecular diversification points and therapeutic applications.

-

Pharmaceutical Intermediates: The compound serves as a crucial starting point for multi-step syntheses of Active Pharmaceutical Ingredients (APIs).[3] Its dual functionality allows for the creation of complex molecules with high specificity for biological targets.

-

Ligands for Neurological Targets: Piperidine derivatives are well-represented in neuropharmacology. This scaffold is used to develop agents targeting neurotransmitter systems, with potential applications in treating neurological and psychiatric disorders.[10][13]

-

Antiproliferative Agents: Research has demonstrated the synthesis of 4-(2-aminoethyl)piperidine derivatives as potent and selective σ1 receptor ligands.[7][8] These ligands have shown antiproliferative effects in cancer cell lines, highlighting the scaffold's potential in oncology drug discovery.[7]

-

Other Industrial Uses: Beyond pharmaceuticals, its structure suggests potential as a chelating agent for metal ions or as a component in corrosion inhibitors due to the presence of multiple nitrogen and oxygen atoms that can coordinate with metal surfaces.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.[1][14]

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

Source:[1]

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend storage at 2-8°C, protected from light.[2] The material may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[14]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the rapid and efficient synthesis of diverse chemical libraries. Its trifunctional nature provides a robust platform for generating novel compounds with tailored pharmacological profiles. For researchers in drug development, a thorough understanding of its properties, synthetic accessibility, and reactivity is fundamental to leveraging its full potential in creating the next generation of therapeutics.

References

- 1. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. N-(2-AMINOETHYL)-4-PIPERIDINOL CAS#: 129999-60-6 [amp.chemicalbook.com]

- 5. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 129999-60-6 | this compound | Alcohols | Ambeed.com [ambeed.com]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. ijnrd.org [ijnrd.org]

- 13. jk-sci.com [jk-sci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 1-(2-Aminoethyl)piperidin-4-ol: Elucidating Molecular Structure through NMR, IR, and MS

Abstract

This technical guide provides a detailed spectroscopic analysis of 1-(2-Aminoethyl)piperidin-4-ol (CAS: 103759-05-5), a bifunctional piperidine derivative of interest in pharmaceutical research and chemical synthesis. In the absence of a complete, publicly available experimental dataset, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present the predicted ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS data, offering a robust framework for the identification and characterization of this molecule. Each section includes an in-depth interpretation of the expected spectral features, the causality behind these predictions, and detailed, field-proven experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with an aminoethyl group and at the C4 position with a hydroxyl group. This unique combination of a tertiary amine, a primary amine, and a secondary alcohol makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing orthogonal and complementary information about the molecule's atomic connectivity, functional groups, and mass.

The molecular structure and atom numbering scheme used for the subsequent spectral assignments are depicted below.

A Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol: A Pivotal Scaffold in Modern Drug Discovery

Executive Summary

1-(2-Aminoethyl)piperidin-4-ol is a bifunctional heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine ring, a primary amino group, and a secondary hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers an in-depth analysis of its core molecular properties, provides a representative synthetic workflow and characterization strategy, and explores its critical applications in drug discovery, particularly in the fields of neuropharmacology and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research programs.

Core Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C₇H₁₆N₂O, is a key building block in organic synthesis.[1][2] The molecule's architecture is defined by a central piperidine ring, a common motif in pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[3] The presence of both a nucleophilic primary amine on the ethyl side-chain and a secondary alcohol on the piperidine ring allows for sequential or selective functionalization, making it a highly adaptable precursor for creating diverse chemical libraries.[1]

This dual functionality is critical for its role in drug design, where the piperidine nitrogen can be modified to modulate basicity and receptor interaction, the aminoethyl group can be extended to reach secondary binding pockets, and the hydroxyl group can be used to alter polarity or serve as a hydrogen bond donor.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.22 g/mol | |

| IUPAC Name | This compound | [2] |

| CAS Number | 129999-60-6 | [2][4][5] |

| Synonyms | 1-(2-aminoethyl)-4-piperidinol, N-(2-aminoethyl)-4-piperidinol, 1-(2-aminoethyl)-4-hydroxypiperidine | [2][5] |

| Appearance | Oil or White Solid | [5] |

| Flash Point | ~119 °C |

Synthesis and Structural Characterization

The synthesis of this compound requires a strategic approach to manage the reactivity of its multiple functional groups. A common and logical pathway involves the N-alkylation of a suitable piperidine precursor with a protected aminoethyl group, followed by a final deprotection step.

Synthetic Strategy: The Rationale

A robust synthesis necessitates the use of a protecting group for the primary amine of the alkylating agent. This is crucial to prevent side reactions, such as self-alkylation or polymerization, and to ensure that the piperidine nitrogen is the sole site of reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the alkylation conditions and its straightforward removal under mild acidic conditions. The starting material, 4-hydroxypiperidine, provides the core scaffold.

Representative Synthetic Workflow

The following diagram illustrates a representative two-step synthesis from 4-hydroxypiperidine and a protected 2-aminoethyl halide.

Caption: A representative two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl (2-(4-hydroxypiperidin-1-yl)ethyl)carbamate

-

To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add N-(2-bromoethyl)carbamic acid tert-butyl ester (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-70°C and maintain with stirring for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the purified intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons on the piperidine ring, the ethyl bridge, and the terminal amine. ¹³C NMR will show distinct signals for the seven carbon atoms in the molecule. Purity can be assessed using NMR with an internal standard.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 145.13.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic broad peaks for the O-H (alcohol) and N-H (amine) stretches, typically in the range of 3200-3500 cm⁻¹.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile scaffold.[1] By modifying its functional groups, medicinal chemists can systematically explore structure-activity relationships (SAR) to optimize a compound's potency, selectivity, and pharmacokinetic profile.

Caption: Use of the core scaffold to generate a diverse chemical library for screening.

Case Study: Sigma-1 (σ₁) Receptor Ligands for Oncology

Recent research has highlighted the importance of the 4-(2-aminoethyl)piperidine scaffold in developing potent and selective ligands for the sigma-1 (σ₁) receptor.[6][7] The σ₁ receptor is overexpressed in various cancer cell lines, making it a promising target for anticancer therapeutics.[6] A study published in ChemMedChem described the synthesis of novel σ₁ receptor ligands based on this scaffold.[6][7] The key synthetic steps involved conjugate addition and homologation to introduce diverse substituents.[6][7] The resulting compounds demonstrated significant antiproliferative effects on human prostate and lung cancer cells, underscoring the scaffold's value in generating effective anticancer agents.[6][7]

Applications in Neuropharmacology and Analgesia

The piperidine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery. This compound serves as a key intermediate in the synthesis of compounds targeting neurological disorders.[5] Its structure allows for the creation of molecules with the potential to interact with various neurotransmitter systems.[5] Researchers utilize this compound to develop novel analgesics and other therapeutic agents aimed at treating complex neurological conditions.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

GHS Classification: The compound is classified with the signal word "Warning". Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: For optimal stability, the compound should be stored at refrigerated temperatures (4°C) and protected from light.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its molecular weight of 144.22 g/mol and formula of C₇H₁₆N₂O belie the complexity and potential it holds. The compound's bifunctional nature provides the synthetic flexibility required to generate novel molecules for challenging biological targets. From developing antiproliferative agents targeting the σ₁ receptor to designing new treatments for neurological disorders, this piperidine derivative continues to be an indispensable scaffold in the ongoing quest for new and effective pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. chemimpex.com [chemimpex.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

The 1-(2-Aminoethyl)piperidin-4-ol Scaffold: A Technical Guide to Unlocking Its Biological Potential

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this broad class of compounds, the 1-(2-Aminoethyl)piperidin-4-ol moiety has garnered significant interest for its potential to interact with a range of biological targets. This technical guide provides an in-depth exploration of the known and potential biological activities of this scaffold, offering a roadmap for researchers and drug development professionals. We will delve into its established role as a modulator of the sigma-1 (σ1) receptor and its consequent antiproliferative properties, while also exploring other potential therapeutic applications. This document is designed to be a practical resource, providing not only a summary of the existing knowledge but also detailed experimental protocols to empower further investigation.

I. Sigma-1 Receptor Modulation: The Primary Biological Activity

The most extensively documented biological activity of the closely related 4-(2-aminoethyl)piperidine scaffold, and by extension, the this compound core, is its interaction with the sigma-1 (σ1) receptor.[2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.[3] Its involvement in neurological disorders and cancer has made it an attractive target for therapeutic intervention.[2][3]

Structure-Activity Relationship (SAR) Insights

Studies on a series of 4-(2-aminoethyl)piperidine derivatives have revealed key structural features that govern their affinity and selectivity for the σ1 receptor.[2][4]

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is a critical determinant of σ1 receptor affinity. While unsubstituted (protonated) piperidines exhibit modest affinity, the introduction of a methyl group can significantly enhance binding.[2] Conversely, larger substituents such as tosyl or ethyl groups tend to decrease affinity.[2] This suggests that the binding pocket of the σ1 receptor has specific steric constraints around the region that accommodates the piperidine nitrogen substituent.

-

Lipophilicity and Ligand Efficiency: The this compound scaffold, due to the presence of the hydroxyl and amino groups, is relatively polar.[2] This inherent polarity can be advantageous in drug design, contributing to a favorable lipophilic ligand efficiency (LLE). LLE is a metric that balances potency with lipophilicity, with higher values often correlating with a better developability profile.[2]

The following table summarizes the σ1 receptor binding affinities for a series of representative 4-(2-aminoethyl)piperidine analogs, highlighting the impact of N-substitution.

| Compound ID | N-Substituent | σ1 Affinity (Ki, nM) |

| 4a | H | 165 |

| 20a | CH₃ | High (Specific value not provided) |

| 21a | CH₃ | High (Specific value not provided) |

| 22a | CH₃ | High (Specific value not provided) |

| Reference:[2] |

II. Antiproliferative Effects: A Consequence of Sigma-1 Receptor Engagement

The high expression of σ1 receptors in proliferating cancer cells has led to the investigation of σ1 ligands as potential anticancer agents.[2] Derivatives of the 4-(2-aminoethyl)piperidine scaffold have demonstrated significant antiproliferative activity in various cancer cell lines.[2][4]

Specifically, these compounds have shown efficacy against:

-

Human non-small cell lung cancer cells (A427): The unsubstituted piperidine derivative (4a) inhibited the growth of A427 cells to a similar extent as the known σ1 antagonist, haloperidol.[2]

-

Androgen-negative human prostate cancer cells (DU145): N-methylated piperidine derivatives (20a, 21a, and 22a) displayed stronger antiproliferative effects on DU145 cells than the reference σ1 ligands NE100 and S1RA.[2][4]

Proposed Mechanism of Action

The antiproliferative effects of these compounds are believed to be mediated through their interaction with the σ1 receptor. The binding of these ligands to the σ1 receptor can modulate various downstream signaling pathways involved in cell survival and proliferation. The exact mechanisms are still under investigation but may involve the regulation of calcium signaling, induction of apoptosis, and modulation of oncogenic pathways.

The following diagram illustrates the proposed mechanism leading to the antiproliferative effects of this compound derivatives.

Caption: Proposed mechanism of antiproliferative activity.

III. Exploring Further Therapeutic Horizons

While the primary focus of research on the this compound scaffold has been on its σ1 receptor activity and anticancer potential, the broader class of piperidine derivatives exhibits a wide range of pharmacological effects.[5] This suggests that the this compound core could be a versatile starting point for the development of novel therapeutics for other diseases.

Potential areas for future investigation include:

-

Central Nervous System (CNS) Disorders: Given the role of the σ1 receptor in neuroprotection and neuroplasticity, derivatives of this scaffold could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

-

Antiviral Activity: Certain 4-aminopiperidine scaffolds have been identified as inhibitors of viral entry and assembly, for example, against Influenza A and Hepatitis C viruses.[6][7] This opens up the possibility of developing this compound derivatives as novel antiviral agents.

-

Local Anesthetic and Antiarrhythmic Activity: The piperidine ring is a key structural feature in several local anesthetics.[8] The potential of this compound derivatives in this therapeutic area warrants investigation.

IV. Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of the this compound scaffold, this section provides detailed, step-by-step protocols for key in vitro assays.

A. Synthesis of this compound Derivatives

A general synthetic scheme for preparing derivatives of the 4-(2-aminoethyl)piperidine scaffold is outlined below. This multi-step synthesis typically involves the construction of the substituted piperidine ring followed by the elaboration of the aminoethyl side chain.[2][4]

Caption: General synthetic workflow for derivatives.

B. Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the σ1 receptor.[9][10]

Materials:

-

Guinea pig brain membrane homogenate (source of σ1 receptors)[4]

-

[³H]-(+)-Pentazocine (radioligand)[3]

-

Haloperidol (for non-specific binding determination)[10]

-

Test compounds (this compound derivatives)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

96-well plates

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filter harvester

Workflow Diagram:

Caption: Radioligand binding assay workflow.

Step-by-Step Protocol:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, 10 µM haloperidol), and competitive binding (membranes, radioligand, test compound at various concentrations).[9]

-

Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

C. Antiproliferative Assay (DU145 Cells)

This protocol describes the use of a Sulforhodamine B (SRB) or similar colorimetric assay to assess the antiproliferative effects of test compounds on the DU145 human prostate cancer cell line.[4]

Materials:

-

DU145 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed DU145 cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to attach for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.[4]

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its established activity as a σ1 receptor modulator with antiproliferative effects provides a solid foundation for further optimization in the field of oncology. Moreover, the structural relationship of this scaffold to other biologically active piperidine derivatives suggests a broader therapeutic potential that is yet to be fully explored. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the pharmacological profile of this intriguing scaffold and unlock its full therapeutic potential. Future research should focus on elucidating the precise mechanisms of action, expanding the scope of biological evaluation to other therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this versatile core.

VI. References

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1-1.34.21. --INVALID-LINK--

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. --INVALID-LINK--

-

DeHaven-Hudkins, D. L., & Fleissner, L. C. (1993). Characterization of pulmonary sigma receptors by radioligand binding. The Journal of pharmacology and experimental therapeutics, 265(2), 686–694. --INVALID-LINK--

-

Dolgikh, M. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6649. --INVALID-LINK--

-

Gao, Y., et al. (2018). Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene. Oncology letters, 15(5), 7732–7738. --INVALID-LINK--

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2756425, this compound. Retrieved from --INVALID-LINK--.

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. --INVALID-LINK--

-

Eurofins Discovery (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from --INVALID-LINK--

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. --INVALID-LINK--

-

Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. --INVALID-LINK--

-

Al-Oqail, M. M., et al. (2019). MTT Proliferation assay for the DU145 cells. ResearchGate. --INVALID-LINK--

-

da Silva, J. L., et al. (2022). Aglycone flavonoid brachydin A shows selective cytotoxicity and antitumoral activity in human metastatic prostate (DU145) cancer cells. Journal of toxicology and environmental health. Part A, 85(12), 493–510. --INVALID-LINK--

-

Bachmeier, B., et al. (2017). Growth, Proliferation and Metastasis of Prostate Cancer Cells Is Blocked by Low-Dose Curcumin in Combination with Light Irradiation. Molecules (Basel, Switzerland), 22(8), 1334. --INVALID-LINK--

-

Wang, Z., et al. (2024). APOBEC3C Suppresses Prostate Cancer by Regulating Key Molecules Involved in Cellular Inflammation, Cell Cycle Arrest, and DNA Damage Response. International journal of molecular sciences, 25(3), 1805. --INVALID-LINK--

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). --INVALID-LINK--

-

Carbone, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(6), 1109–1120. --INVALID-LINK--

-

Chemchart (n.d.). This compound (129999-60-6). Retrieved from --INVALID-LINK--.

-

Dolgikh, M. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6649. --INVALID-LINK--

-

Roy, K., et al. (2016). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & medicinal chemistry, 24(22), 5874–5890. --INVALID-LINK--

-

Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. --INVALID-LINK--

-

Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(16), 3131–3139. --INVALID-LINK--

-

Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. --INVALID-LINK--

-

Sarsembayeva, K. B., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmacia (Sofia, Bulgaria), 69(1), 163–171. --INVALID-LINK--

-

Sestito, S., Rapposelli, S., & Runfola, M. (Eds.). (2022). Special Issue: Natural Bioactive Compounds and Neurological Disorders: Exploiting Resources from Nature. Pharmaceuticals, 15(1), 1-3. --INVALID-LINK--

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 1(4), 365–379. --INVALID-LINK--

-

Li, R., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral research, 175, 104711. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--.

-

Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431–9443. --INVALID-LINK--

-

Wang, Z., et al. (2019). Discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. Nature communications, 10(1), 2843. --INVALID-LINK--

-

Singh, P., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. International journal of molecular sciences, 23(19), 11623. --INVALID-LINK--

-

Szałaj, N., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(1), 118-130. --INVALID-LINK--

-

Anand, R., et al. (2023). Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. International journal of molecular sciences, 24(4), 3557. --INVALID-LINK--

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. d-nb.info [d-nb.info]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-(2-Aminoethyl)piperidin-4-ol as a versatile and strategic building block in the synthesis of complex heterocyclic scaffolds. Moving beyond a simple catalog of reactions, this document elucidates the chemical logic and experimental rationale behind the application of this synthon in modern drug discovery and development. We will dissect its reactivity, showcase its utility in constructing diverse heterocyclic systems, and provide detailed, field-tested protocols. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique structural and functional attributes of this compound for the efficient construction of novel chemical entities with therapeutic potential.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent vectoring. The subject of this guide, this compound, represents a particularly valuable elaboration of this privileged scaffold.

This molecule, with its IUPAC name this compound and CAS number 129999-60-6, possesses a unique constellation of functional groups: a primary aliphatic amine, a tertiary amine embedded within the piperidine ring, and a secondary alcohol.[2] This trifecta of reactive sites offers orthogonal chemical handles, enabling a wide range of selective transformations for the construction of fused, spirocyclic, and bridged heterocyclic systems. The inherent chirality at the C4 position, coupled with the conformational constraints of the piperidine ring, provides a platform for stereocontrolled synthesis.

Heterocyclic compounds are of paramount importance in the pharmaceutical industry, forming the core of many blockbuster drugs.[3][4][5] The strategic incorporation of this compound into a synthetic campaign can significantly expedite the discovery of novel therapeutics by providing rapid access to structurally diverse and biologically relevant chemical space.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.22 g/mol | |

| Physical Form | Oil | |

| Flash Point | 119.0 ± 21.8 °C | |

| InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N |

The reactivity of this compound is governed by the interplay of its three functional groups. The primary amine is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and the formation of Schiff bases. The tertiary amine of the piperidine ring, while less nucleophilic, can act as a base and participate in quaternization reactions. The secondary alcohol offers a site for oxidation, esterification, and etherification, and can serve as a directing group in certain reactions. The relative reactivity of these groups can be modulated through careful choice of protecting groups and reaction conditions, a key theme that will be explored in the subsequent sections.

Synthetic Strategies for Heterocycle Construction

The true power of this compound lies in its application as a linchpin in the assembly of complex heterocyclic architectures. This section will detail several strategic approaches, complete with mechanistic rationale and detailed experimental protocols.

Construction of Fused Pyrazinones and Piperazinediones

The vicinal diamine character of the aminoethyl sidechain provides a direct entry into fused six-membered heterocycles. One such application is the synthesis of piperidinyl-fused pyrazinones, which are scaffolds of interest in medicinal chemistry.

Conceptual Workflow:

Caption: Workflow for Fused Pyrazinone Synthesis.

Detailed Experimental Protocol: Synthesis of (R/S)-8-(hydroxy)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazin-2-one

-

Reaction Setup: To a solution of this compound (1.44 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl glyoxylate (1.02 g, 10 mmol, 50% solution in toluene).

-

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour to facilitate the initial condensation and imine formation. Subsequently, heat the mixture to reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the title compound as a pale yellow solid.

Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of the primary amine of this compound onto the aldehyde carbonyl of ethyl glyoxylate, forming a hemiaminal intermediate that dehydrates to an imine. The secondary amine of the piperidine ring then undergoes an intramolecular cyclization onto the ester carbonyl, followed by elimination of ethanol to yield the fused pyrazinone ring system.

Multicomponent Reactions for the Synthesis of Substituted Pyrimidines

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single pot.[6][7] this compound, with its multiple nucleophilic sites, is an excellent substrate for MCRs.

Conceptual Workflow:

Caption: Multicomponent Synthesis of Dihydropyrimidines.

Detailed Experimental Protocol: Synthesis of a 4-(4-hydroxypiperidin-1-yl)ethyl-dihydropyrimidine derivative

-

Reaction Setup: In a sealed tube, combine this compound (1.44 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with diethyl ether to induce precipitation. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.

Mechanistic Rationale: This Biginelli-type reaction involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and the β-ketoester. The primary amine of this compound then acts as the nitrogen source, condensing with the in-situ generated enone to form the dihydropyrimidine core. The piperidine moiety remains as a substituent on the final heterocyclic product.

Spiro-heterocycle Synthesis via Intramolecular Cycloaddition

The hydroxyl group of this compound can be leveraged to create a tether for intramolecular cycloaddition reactions, leading to the formation of spiro-heterocycles. These rigid structures are of significant interest in drug design as they can effectively probe three-dimensional binding pockets.

Conceptual Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 5. nveo.org [nveo.org]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)piperidin-4-ol

This guide provides an in-depth analysis of the essential physicochemical properties of 1-(2-Aminoethyl)piperidin-4-ol, a key building block in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with actionable experimental protocols, ensuring a thorough understanding of this compound's behavior in various research settings.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile bifunctional molecule featuring a piperidine ring, a primary amino group, and a hydroxyl group. This unique combination of functionalities makes it a valuable scaffold in the synthesis of a wide array of pharmacologically active compounds. The piperidine moiety is a common structural motif in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a primary amine and a hydroxyl group offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in lead optimization campaigns. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in the design and development of novel therapeutics.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic structural and physical characteristics. These properties are the bedrock upon which more complex experimental investigations are built.

| Property | Value | Source |

| Molecular Formula | C7H16N2O | PubChem[1] |

| Molecular Weight | 144.22 g/mol | Sigma-Aldrich, PubChem[1] |

| CAS Number | 129999-60-6 | Sigma-Aldrich, PubChem[1] |

| Appearance | Off-white to gray Oil | ChemicalBook[2] |

| Boiling Point (Predicted) | 273.1 ± 20.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | ChemicalBook[2] |

| Flash Point | 119.0 ± 21.8 °C | Sigma-Aldrich |

Chemical Structure:

Caption: 2D structure of this compound.

Ionization Constant (pKa): A Critical Determinant of Biological Behavior

The ionization state of a molecule at physiological pH is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value quantifies the acidity or basicity of a compound. For this compound, the presence of two basic nitrogen atoms (the secondary amine in the piperidine ring and the primary ethylamine) suggests it will be protonated at physiological pH.

Predicted pKa: 14.86 ± 0.20 (for the hydroxyl group, predicted)[2]

Note: This predicted value likely corresponds to the hydroxyl group and not the more physiologically relevant amino groups. Experimental determination is crucial for accurate characterization.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly reliable method for determining the pKa of a compound.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Calibration of pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[3]

-

Titration Procedure:

-

Take a known volume (e.g., 20 mL) of the 1 mM sample solution and add the 0.15 M KCl solution.

-

To determine the pKa of the basic nitrogens, first, acidify the solution to approximately pH 2 with 0.1 M HCl.[3]

-

Titrate the acidic solution with the 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.[3]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.[3]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points of the curve.[4] The equivalence points are identified as the points of steepest inflection in the curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is a more relevant parameter.

Computed XLogP3: -0.8[1]

This negative value suggests that the compound is predominantly hydrophilic, which is expected given the presence of multiple polar functional groups.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the gold standard for experimentally determining LogP and LogD values.[5]

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by mixing them vigorously and allowing the layers to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).[6]

-

-

Equilibration:

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[6]

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy.

-

-

Calculation:

-

The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]

-

Caption: Shake-flask method workflow for LogD determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed effectively in the body. Low solubility can be a major hurdle in drug development.

Predicted Water Solubility: 1,000,000 mg/L[8]

This predicted high water solubility is consistent with the hydrophilic nature suggested by the computed LogP.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[9][10]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Procedure:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentrations.

-

Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Assay: Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

-

Synthesis and Handling

Synthesis: this compound can be synthesized through various routes. One common approach involves the conjugate addition of a suitable nucleophile to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the aminoethyl group.[11][12] The piperidine ring itself is a fundamental heterocyclic structure often synthesized by the hydrogenation of pyridine.[13][14]

Handling and Storage: this compound is typically supplied as an oil. It should be stored at 2-8°C and protected from light.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. The compound is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Conclusion

This compound is a valuable building block for medicinal chemistry, offering multiple avenues for structural modification. Its physicochemical profile, characterized by high predicted water solubility and a hydrophilic nature, provides a favorable starting point for the design of drug candidates with good pharmacokinetic properties. However, as emphasized in this guide, experimental verification of key parameters such as pKa, LogD, and solubility is crucial for a comprehensive understanding and for making informed decisions in the drug development process. The detailed protocols provided herein offer a robust framework for obtaining these critical data points, enabling researchers to fully leverage the potential of this versatile scaffold.

References

- 1. This compound | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-AMINOETHYL)-4-PIPERIDINOL CAS#: 129999-60-6 [amp.chemicalbook.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. enamine.net [enamine.net]

- 7. acdlabs.com [acdlabs.com]

- 8. This compound (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. chemrevlett.com [chemrevlett.com]

The 1-(2-Aminoethyl)piperidin-4-ol Scaffold: A Technical Guide to Identifying and Validating Novel Therapeutic Targets

Introduction: The Therapeutic Promise of the Piperidine Scaffold

The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to be readily functionalized allow for the precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with a diverse range of biological targets. The 1-(2-Aminoethyl)piperidin-4-ol core, in particular, presents a unique trifunctionalized platform. The basic nitrogen of the piperidine ring, the primary amine of the ethyl side chain, and the hydroxyl group at the 4-position offer multiple points for chemical elaboration, enabling the generation of compound libraries with broad chemical diversity and tailored pharmacological profiles. This guide will provide an in-depth exploration of the potential therapeutic targets for derivatives of the this compound scaffold, outline robust experimental workflows for target validation, and discuss the underlying scientific rationale for these approaches.

I. Primary Therapeutic Target Classes for this compound Derivatives

Based on extensive preclinical research, derivatives of the piperidine scaffold, including those structurally analogous to this compound, have demonstrated significant activity at several key receptor families implicated in a wide range of pathologies. The inherent structural features of this scaffold, particularly the presence of a basic nitrogen atom, predispose it to interaction with the binding sites of many G-protein coupled receptors (GPCRs) and other CNS targets.

Histamine H3 Receptor (H3R): A Target for Cognitive and Wakefulness Disorders